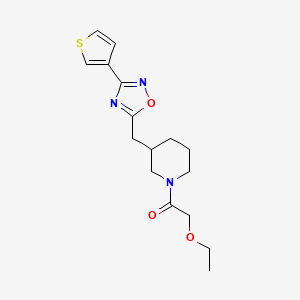

2-Ethoxy-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-ethoxy-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-2-21-10-15(20)19-6-3-4-12(9-19)8-14-17-16(18-22-14)13-5-7-23-11-13/h5,7,11-12H,2-4,6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMNACIDHHCSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis begins with the preparation of the key intermediates, including thiophen-3-yl derivatives and 1,2,4-oxadiazole derivatives.

Reacting these intermediates under controlled conditions yields the desired piperidine ring structure.

Industrial Production Methods:

Industrial methods typically involve large-scale reactions using optimized conditions for high yield and purity, utilizing flow chemistry or batch reactors to maintain consistent conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidative cleavage, especially at the ethoxy group.

Reduction: : Can be reduced under hydrogenation conditions to modify the thiophene ring.

Substitution: : Substitutions can occur on the piperidine ring or the thiophene moiety.

Common Reagents and Conditions:

Oxidation: : Often employs oxidizing agents like potassium permanganate.

Reduction: : Utilizes catalysts such as palladium on carbon in hydrogenation.

Substitution: : May use halogenating agents for halogenation, followed by nucleophilic substitution.

Major Products:

Oxidation products include cleavage fragments of the ethoxy group.

Reduction leads to derivatives with altered thiophene rings.

Substitution yields various substituted piperidine or thiophene derivatives.

Scientific Research Applications

Chemistry: : Acts as a building block for complex molecules in synthetic organic chemistry. Biology : Utilized in studies involving receptor binding and enzyme inhibition due to its pharmacophoric groups. Medicine : Investigated for potential therapeutic effects, particularly in neurological and inflammatory conditions. Industry : Explored for its use in manufacturing advanced materials and as a chemical probe in mechanistic studies.

Mechanism of Action

The compound interacts with biological molecules through its oxadiazole and piperidine groups, often targeting specific receptors or enzymes. The thiophene ring can participate in π-π interactions, enhancing binding affinity. Pathways involved include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Ring

The target compound’s 3-(thiophen-3-yl) substitution distinguishes it from analogs such as 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) and 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) . The thiophene’s electron-rich aromatic system may enhance binding to targets like ion channels or enzymes compared to chlorophenyl or trifluoromethyl groups, which are more electronegative and sterically bulky.

Piperidine and Alkoxy Modifications

The piperidinyl-ethoxyethanone side chain in the target compound contrasts with the benzimidazol-2-one moieties in compounds 46–51 . Ethoxy groups generally improve metabolic stability compared to hydroxylated or ester-containing side chains (e.g., 2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol in ), which are prone to oxidation or hydrolysis . Additionally, the piperidine ring’s conformational flexibility may facilitate interactions with hydrophobic pockets in target proteins.

Thiophene Positional Isomerism

The substitution of thiophen-3-yl (vs. thiophen-2-yl, as in 2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol) alters the spatial orientation of the heterocycle.

Key Observations :

- Lipophilicity : The ethoxy group in the target compound likely increases logP compared to hydroxylated analogs, enhancing blood-brain barrier penetration.

- Bioactivity : TRP channel antagonists (e.g., 46 , 47 ) highlight the importance of oxadiazole substituents in modulating ion channel activity. The target compound’s thiophene may confer unique selectivity.

Research Implications and Gaps

Further studies should:

Evaluate binding affinity for TRP channels or related targets.

Compare metabolic stability against ethoxy vs. phenoxy analogs (e.g., ).

Investigate the impact of thiophene positional isomerism on potency .

Biological Activity

2-Ethoxy-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, identified by its CAS number 1798673-14-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 335.4 g/mol. The compound features a piperidine ring and a thiophene-substituted oxadiazole moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to modulate IDO activity, which plays a significant role in immunosuppression and tumor microenvironments. Inhibition of IDO can enhance the efficacy of cancer treatments by reversing immune evasion mechanisms .

- Receptor Binding Studies : Preliminary studies suggest that this compound may exhibit binding affinity towards G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways involved in inflammation and cancer .

Pharmacological Effects

The biological effects observed with this compound include:

- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines through apoptosis induction.

- Anti-inflammatory Properties : By inhibiting IDO and potentially other inflammatory mediators, it may reduce inflammation in various models .

Study on Cancer Treatment

A notable study explored the combination of this compound with standard chemotherapeutic agents. The results indicated enhanced anti-cancer effects compared to monotherapy, suggesting a synergistic action that warrants further investigation .

Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of the compound in a murine model of cancer. The study reported a significant reduction in tumor size and improved survival rates when administered alongside immune checkpoint inhibitors .

Data Table: Biological Activities

Q & A

Q. How are potentiometric titrations adapted to measure acidity/basicity of specific functional groups in this compound?

- Protocol : Dissolve the compound in non-aqueous solvents (isopropyl alcohol, DMF). Titrate with tetrabutylammonium hydroxide (TBAH) while monitoring mV changes. Half-neutralization potentials (HNPs) correlate with pKa values (Table 1, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.